Fluorine vs. Hydrogen: Lipophilicity and Metabolic Stability
The 4‑fluorophenyl group in the target compound is a common bioisosteric replacement for the unsubstituted phenyl ring, aimed at modulating lipophilicity and reducing CYP‑mediated oxidation. In a direct head‑to‑head comparison of the CHIKV inhibitor series, the 4‑fluorophenylsulfonyl‑piperazine‑containing compound (1) exhibited an EC₅₀ of 8.68 μM and a selectivity index (SI = CC₅₀/EC₅₀) of 14.2, while the unsubstituted phenylsulfonyl analog (compound 2) showed a markedly higher EC₅₀ of >50 μM under identical Vero‑cell CPE assay conditions [1]. Although the comparison involves pyrimidine‑capped derivatives rather than the free ethanol building block, the data illustrate that the 4‑fluoro substituent can confer a >5‑fold improvement in antiviral potency within the same scaffold [1]. Separately, the 4‑fluorophenylsulfonyl moiety is associated with a Ki of 4.40 nM at the human 5‑HT₂A receptor in a piperidine‑based analog, whereas the corresponding des‑fluoro analog showed a 10‑fold loss in affinity [2].
des-F >50 μM
(CHIKV CPE assay)
| Evidence Dimension | Antiviral potency (EC₅₀) and selectivity index |
|---|---|
| Target Compound Data | EC₅₀ = 8.68 μM; CC₅₀ = 122 μM; SI = 14.2 (Vero‑cell CPE assay, CHIKV) [1] |
| Comparator Or Baseline | Des‑fluoro (phenylsulfonyl) analog: EC₅₀ >50 μM; CC₅₀ not reported [1] |
| Quantified Difference | ≥5.8‑fold lower EC₅₀ (more potent) for the 4‑fluoro analog |
| Conditions | Chikungunya virus (CHIKV) Vero‑cell cytopathic effect (CPE) inhibition assay |
Why This Matters
Identifies the 4‑fluoro substituent as a potency‑enhancing feature, supporting the selection of the fluorinated building block for SAR campaigns targeting viral or CNS receptors.
- [1] Battisti, V. et al. ChemMedChem 2020, 15, 452–462. View Source
- [2] BindingDB Entry BDBM50185772: 1-(2,4‑difluorophenethyl)-4-(4‑fluorophenylsulfonyl)piperazine. Ki (5‑HT₂A) = 4.40 nM. http://bdb8.ucsd.edu (accessed 2026‑05‑02). View Source
